molecular formula C24H25N3O5S B11308889 Cyclopropyl{4-[2-(4-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cyclopropyl{4-[2-(4-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11308889
M. Wt: 467.5 g/mol
InChI Key: DTYWJEWEIABBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C24H25N3O5S/c1-31-19-11-9-17(10-12-19)21-25-22(33(29,30)20-5-3-2-4-6-20)24(32-21)27-15-13-26(14-16-27)23(28)18-7-8-18/h2-6,9-12,18H,7-8,13-16H2,1H3

InChI Key

DTYWJEWEIABBOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.